2-(3-Fluorophenyl)benzofuran
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Overview
Description
2-(3-Fluorophenyl)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various scientific fields. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts reaction, where a phenyl ring undergoes cyclization with a furan ring in the presence of a Lewis acid catalyst . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis, which offers high yields and reduced reaction times . The use of proton quantum tunneling has also been explored to achieve high yields with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted benzofurans, quinones, and dihydrobenzofurans, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(3-Fluorophenyl)benzofuran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Benzofuran: The parent compound without the fluorine substitution.
2-Phenylbenzofuran: Similar structure but without the fluorine atom.
3-Fluorobenzofuran: Fluorine atom positioned on the furan ring instead of the phenyl ring.
Uniqueness: 2-(3-Fluorophenyl)benzofuran is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its chemical reactivity and biological activity. This substitution can lead to improved pharmacokinetic properties and increased potency in biological applications .
Properties
Molecular Formula |
C14H9FO |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H9FO/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9H |
InChI Key |
GHJNBTLOOLFKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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